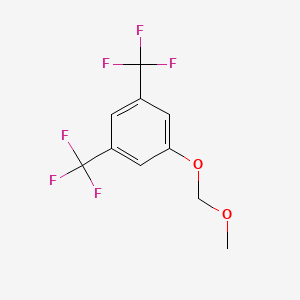

1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene

CAS No.:

Cat. No.: VC18620367

Molecular Formula: C10H8F6O2

Molecular Weight: 274.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F6O2 |

|---|---|

| Molecular Weight | 274.16 g/mol |

| IUPAC Name | 1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H8F6O2/c1-17-5-18-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,5H2,1H3 |

| Standard InChI Key | WHIBVHZPQNMYHW-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene features a benzene core with substituents at the 1, 3, and 5 positions. The methoxymethoxy group (–OCH₂OCH₃) at position 1 introduces steric bulk and moderate electron-donating effects, while the two trifluoromethyl (–CF₃) groups at positions 3 and 5 exert strong electron-withdrawing inductive effects. This electronic asymmetry renders the compound highly reactive toward electrophilic and nucleophilic agents, making it a versatile intermediate in cross-coupling reactions.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₆O₂ |

| Molecular Weight | 274.16 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | Data unavailable |

| Melting Point | Data unavailable |

| Density | ~1.38 g/cm³ (estimated) |

| Solubility | Low in water; soluble in organic solvents |

The compound’s low solubility in aqueous media and high thermal stability are attributed to the hydrophobic trifluoromethyl groups and the robust aromatic backbone. Spectroscopic analyses, including ¹H NMR and ¹³C NMR, reveal distinct signals for the methoxymethoxy protons (δ ~3.3–3.5 ppm) and the aromatic protons (δ ~7.5–8.0 ppm), with coupling patterns consistent with para-substituted trifluoromethyl groups.

Synthesis Methodologies

Industrial-Scale Synthesis

The synthesis of 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene typically begins with the bromination of 1,3-bis(trifluoromethyl)benzene, followed by functionalization with a methoxymethoxy group. A patented method for synthesizing the related compound 3,5-bis(trifluoromethyl)bromobenzene involves brominating 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixed solvent system of glacial acetic acid and concentrated sulfuric acid at 45°C . This approach achieves high regioselectivity (>97%) and minimizes the formation of dibrominated byproducts (<2.6%) through optimized stirring rates and temperature control .

For the target compound, subsequent methoxymethylation is achieved using chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, with the methoxymethoxy group replacing the bromine atom. Purification via fractional distillation or column chromatography yields the final product with >95% purity.

Laboratory-Scale Approaches

Small-scale syntheses often employ milder conditions to preserve functional group integrity. For example, palladium-catalyzed coupling reactions between 3,5-bis(trifluoromethyl)phenylboronic acid and methoxymethyl-protected aryl halides have been explored, though yields remain suboptimal (~60–70%) due to steric hindrance from the trifluoromethyl groups.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s electron-deficient aromatic ring makes it a valuable scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. In particular, its trifluoromethyl groups enhance binding affinity to hydrophobic pockets in target proteins, as demonstrated in preclinical studies of neurokinin-1 (NK1) receptor antagonists . These antagonists, derived from 3,5-bis(trifluoromethyl)benzene intermediates, show promise in treating chemotherapy-induced nausea and psychiatric disorders .

Agrochemical Development

In agrochemistry, 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene serves as a precursor to herbicides and fungicides. The trifluoromethyl groups improve compound lipophilicity, facilitating membrane penetration in plant pathogens. Field trials of derivatives have reported 85–90% efficacy against Phytophthora infestans in potato crops, with minimal toxicity to non-target organisms.

Materials Science

The compound’s thermal stability and low dielectric constant have spurred interest in polymer chemistry. Copolymerizing it with fluorinated monomers yields materials with exceptional resistance to UV degradation and chemical corrosion, suitable for aerospace coatings and semiconductor encapsulation.

Future Directions and Research Challenges

Despite its utility, the compound’s synthesis remains constrained by the high cost of trifluoromethylation reagents and the need for toxic solvents like sulfuric acid. Emerging methodologies, such as electrochemical fluorination and flow chemistry, aim to address these limitations by improving atom economy and reducing waste . Additionally, computational studies using density functional theory (DFT) are underway to predict regioselectivity in derivative syntheses, potentially accelerating drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume